N-(4-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea
Overview
Description
N-(4-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea is a useful research compound. Its molecular formula is C20H22ClN3O2 and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1400546 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Arenesulfonylethoxycarbonyl Groups in Nucleoside Chemistry
Arenesulfonylethoxycarbonyl groups, including phenyl-, 4-chlorophenyl-, and 4-nitrophenylsulfonylethoxycarbonyl, have been identified as effective exocyclic amino protecting groups in nucleoside chemistry. These groups are stable under standard conditions used in phosphotriester and phosphiteamidite chemistry and can be removed under both alkaline hydrolytic conditions and by non-nucleophilic tertiary bases. This property makes them valuable in the synthesis and manipulation of nucleosides, essential components of DNA and RNA (Nyilas, Földesi, & Chattopadhyaya, 1988).
Cytokinin Activity in Agricultural Applications
N-phenyl-N'-(4-pyridyl)urea derivatives, including N-(4-chlorophenyl)-N'-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea, have been tested for their cytokinin activity using the tobacco callus bioassay. Certain derivatives were found to be highly active, showing potential as agricultural chemicals to promote plant growth and development. Their activity suggests possible applications in enhancing crop yield and improving plant health (Takahashi et al., 1978).
Environmental Impact and Analysis Techniques
The environmental occurrence and analysis of triclocarban, a compound structurally related to this compound, have been studied. A novel liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) method was developed for determining concentrations of triclocarban in aquatic environments, highlighting the environmental presence of such compounds and the need for sensitive analytical methods to monitor their levels (Halden & Paull, 2004).
Thermochemical Properties and Structural Analysis
Research has been conducted on the thermochemical properties of ureas, including studies on N-phenyl and N-alkyl ureas. These studies provide insights into the effects of various substitutions on the thermodynamical stability of urea and its derivatives, which is critical for designing compounds with desired physical and chemical properties (Dávalos et al., 2010).
Neurotropic Activity and Pharmaceutical Potential
The search for new substances with neurotropic activity has led to the exploration of urea derivatives, including those containing chlorophenyl groups. These compounds, such as this compound, have been studied for their potential as antiepileptic drugs and other CNS-related therapeutic applications (Shamshin et al., 2001).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-methylpiperidine-1-carbonyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-10-12-24(13-11-14)19(25)15-2-6-17(7-3-15)22-20(26)23-18-8-4-16(21)5-9-18/h2-9,14H,10-13H2,1H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBASLFAXMJRNCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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